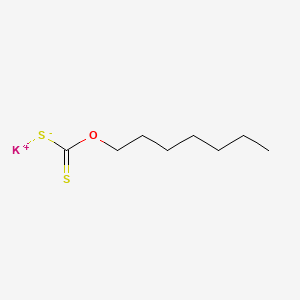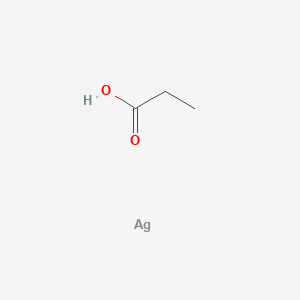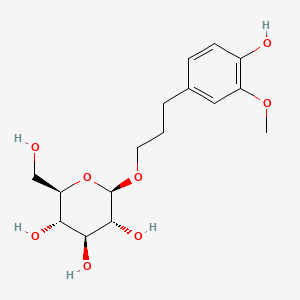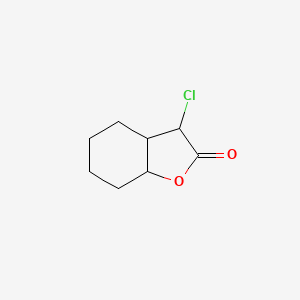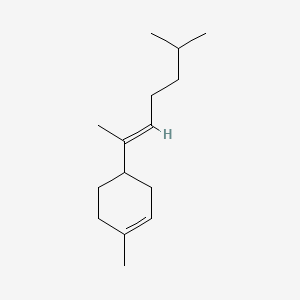
alpha,2-Dimethylcyclohexanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,2-Dimethylcyclohexanemethanol is an organic compound with the molecular formula C9H18O It is a secondary alcohol with a six-membered cyclohexane ring and two methyl groups attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha,2-Dimethylcyclohexanemethanol can be synthesized through several methods. One common approach involves the reduction of alpha,2-dimethylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Alpha,2-Dimethylcyclohexanemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form alpha,2-dimethylcyclohexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of alpha,2-dimethylcyclohexane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Alpha,2-dimethylcyclohexanone.
Reduction: Alpha,2-dimethylcyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Alpha,2-Dimethylcyclohexanemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of alpha,2-Dimethylcyclohexanemethanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Alpha,2-Dimethylcyclohexanemethanol can be compared with other similar compounds such as:
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
2-Methylcyclohexanol: A cyclohexane derivative with a single methyl group and a hydroxyl group.
2,6-Dimethylcyclohexanol: A cyclohexane derivative with two methyl groups at positions 2 and 6 and a hydroxyl group.
Uniqueness
This compound is unique due to the presence of two methyl groups at the second carbon atom, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclohexane derivatives and contributes to its specific applications and interactions.
Propiedades
Número CAS |
34884-21-4 |
|---|---|
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
1-(2-methylcyclohexyl)ethanol |
InChI |
InChI=1S/C9H18O/c1-7-5-3-4-6-9(7)8(2)10/h7-10H,3-6H2,1-2H3 |
Clave InChI |
HKOKDMODHRUISP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


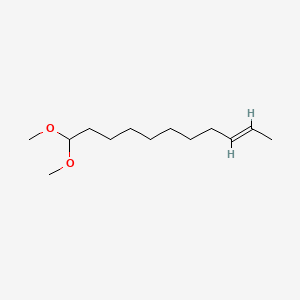
![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)

